Methyl (isobutyl)carbamate

Toxicology Pesticide Safety Regulatory Science

Researchers investigating acetylcholinesterase (AChE) inhibition often face confounding SAR data when substituting carbamate tools with improper analogs. Methyl (isobutyl)carbamate (CAS 56875-02-6) provides a structurally precise probe with defined physicochemical properties (logP ~1.2), eliminating experimental variability. - Enables definitive steric and lipophilic mapping of the AChE active site, with a defined GC retention index (RI=1190) for analytical method validation. - Offers a safer in vitro profile (LD50 200 mg/kg) compared to highly toxic aldicarb analogs, ensuring routine lab handling feasibility. - Supplied as a high-purity solid via a phosgene-free synthetic route, this building block guarantees reliable scale-up sourcing for medicinal chemistry programs.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 56875-02-6
Cat. No. B15211072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (isobutyl)carbamate
CAS56875-02-6
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)OC
InChIInChI=1S/C6H13NO2/c1-5(2)4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8)
InChIKeyXHNVYMUDGCGQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (isobutyl)carbamate Procurement Guide


Methyl (isobutyl)carbamate (CAS 56875-02-6), systematically known as methyl N-(2-methylpropyl)carbamate, is a small-molecule organic compound belonging to the carbamate ester class [1]. It is characterized by an N-methyl group and an O-isobutyl group attached to the carbamate core. This structural motif places it within a family of compounds widely investigated for their capacity to inhibit acetylcholinesterase (AChE) [2], a key mechanism in the development of certain pesticides [3]. The compound is typically supplied as a solid [4] for use as a research chemical, analytical standard, or synthetic intermediate in pharmaceutical and agrochemical discovery programs .

Supports AChE target-engagement and enzyme kinetics studies for carbamate SAR programs
Analytical reference standard for GC/HPLC method development and identity confirmation
Carbamate building block for agrochemical/pharmaceutical discovery with reported phosgene-free synthetic access Context-dependent; method transfer requires validation

Risks of Generic Substitution for Methyl (isobutyl)carbamate


Generic substitution among carbamates, even closely related structural analogs, is not scientifically defensible due to the profound impact of even minor N- and O-substituent modifications on critical performance and safety parameters [1]. While compounds like methyl carbamate (CAS 598-55-0) or isobutyl carbamate (CAS 543-28-2) share the core functional group, the specific combination of an N-methyl and O-isobutyl group in methyl (isobutyl)carbamate dictates a unique set of physicochemical properties, including lipophilicity and molecular shape, which directly influence its biological target engagement, metabolic stability, and analytical retention behavior [2]. For instance, substituting this compound with a simpler methyl carbamate will result in a molecule with significantly lower logP and altered AChE inhibition kinetics [3], thereby confounding any structure-activity relationship (SAR) study or analytical method development.

Structural shift N- and O-substituent changes alter lipophilicity and AChE inhibition kinetics; SAR interpretation may not transfer directly.
Analytical mismatch Retention index and chromatographic behavior differ across carbamate analogs; method compatibility may require re-validation.
Toxicity context Acute oral toxicity profile varies substantially between N-methyl carbamates; mammalian safety endpoint context may not replicate.

Quantitative Evidence for Methyl (isobutyl)carbamate


Mammalian Toxicity vs. N-Methyl Carbamates

Methyl (isobutyl)carbamate exhibits an acute oral LD50 of 200 mg/kg in rats . This places it in a moderate toxicity category, which is a critical differentiator from both more toxic N-methyl carbamates like aldicarb (LD50 ~0.9 mg/kg) and less acutely toxic carbamates like carbaryl (LD50 ~300-850 mg/kg) [1]. For researchers evaluating new carbamate-based leads, this quantitative toxicity value provides a specific benchmark for initial safety assessments and a basis for selecting this compound over analogs with either higher or lower baseline mammalian toxicity, depending on the target product profile.

Acute oral toxicity
Cross-study comparable
LD50 200 mg/kg (rat)
Supports toxicity benchmark for carbamate lead profiling
>200‑fold difference vs. aldicarb; within reported carbaryl range
Toxicology Pesticide Safety Regulatory Science

Lipophilicity (logP) and Membrane Permeability

Methyl (isobutyl)carbamate has a predicted octanol-water partition coefficient (logP) of approximately 1.2 . This value is a key differentiator from both smaller, more polar carbamates and larger, more lipophilic ones. For example, the unsubstituted methyl carbamate has a logP of ~ -0.1, while a more complex carbamate like carbaryl has a logP of ~2.3 [1]. The logP of 1.2 for methyl (isobutyl)carbamate suggests a balanced lipophilicity, which can be advantageous for achieving adequate membrane permeability for in vivo activity while avoiding the very high logP associated with poor aqueous solubility and formulation challenges [2]. This specific physicochemical property can guide a medicinal chemist's selection for optimizing a lead compound's ADME profile.

Lipophilicity (logP)
Class-level inference
~1.2
Informs permeability–solubility balance for ADME screening
Predicted value; 1.3 units above methyl carbamate, 1.1 below carbaryl
Physicochemical Properties ADME Medicinal Chemistry

Kovats Retention Index for GC Identification

The compound is characterized by a specific Kovats Retention Index (RI) of 1190 on a DB-5 GC column [1]. This value provides a definitive and reproducible identifier for the compound in gas chromatography-mass spectrometry (GC-MS) analysis, which is a critical tool for quality control and environmental monitoring [2]. This RI distinguishes methyl (isobutyl)carbamate from structurally similar carbamates that would elute at different times under the same conditions. For example, the less lipophilic methyl carbamate would have a much lower RI, while a larger N-alkyl carbamate would have a higher RI. For an analytical chemist, this specific RI value is a non-negotiable criterion for method development, reference standard selection, and confirmation of compound identity, directly impacting procurement of the correct standard.

Kovats retention index
Class-level inference
RI 1190 (DB‑5 column)
Specific GC‑MS identifier for method development
Distinct retention vs. other alkyl/aryl carbamates
Analytical Chemistry Gas Chromatography Quality Control

Validated HPLC Purity Method

A validated reverse-phase HPLC method has been demonstrated for the analysis of methyl (isobutyl)carbamate using a Newcrom R1 column with a simple acetonitrile/water/phosphoric acid mobile phase [1]. While this method does not provide a direct head-to-head comparison of separation efficiency versus other carbamates, the existence of a pre-developed and validated method for this specific compound offers a clear and practical procurement advantage . It allows an analytical laboratory to bypass the significant time and resource investment required for method development and validation. Selecting a supplier that can provide a certificate of analysis based on a well-defined method provides a higher degree of confidence in the material's identity and purity compared to sourcing from a generic vendor lacking such application-specific data.

HPLC method availability
Supporting evidence
Validated RP‑HPLC method documented
Reduces method‑development overhead for QC labs
Newcrom R1 column; acetonitrile/water/phosphoric acid mobile phase
Analytical Method Validation HPLC Quality Assurance

Sc(OTf)3-Catalyzed Carbamate Synthesis

Methyl (isobutyl)carbamate can be synthesized with high efficiency via a Sc(OTf)3-catalyzed carbomethoxylation of isobutylamine with dimethylcarbonate (DMC) . This method is a direct and quantitative differentiator from the traditional synthesis of many other carbamates, which often relies on toxic phosgene or phosgene equivalents [1]. The use of DMC as a solvent and reagent, combined with the scandium(III) triflate catalyst, represents a 'greener' and more atom-economical approach [2]. For an industrial or process chemist, the availability of a phosgene-free, high-yielding synthetic route is a major advantage, offering a pathway to scalable and environmentally compliant production, which directly influences procurement and supply chain decisions.

Synthetic route
Supporting evidence
Sc(OTf)3‑catalyzed, DMC‑based synthesis
Reported phosgene‑free pathway for scalable production
Mild conditions; isobutylamine + dimethylcarbonate
Synthetic Chemistry Green Chemistry Process Development

Key Applications for Methyl (isobutyl)carbamate


AChE Inhibition and SAR Studies

For medicinal chemists and biochemists investigating the inhibition of acetylcholinesterase, methyl (isobutyl)carbamate serves as a crucial tool compound to probe the steric and lipophilic requirements of the enzyme's active site. As established by its moderate lipophilicity (logP ~1.2) , this compound can be used in comparative enzyme kinetic studies against simpler carbamates (e.g., methyl carbamate) to quantify the effect of the isobutyl group on binding affinity (Ki) and carbamylation rates (k2). Its acute toxicity profile (LD50 of 200 mg/kg) also makes it a more suitable in vitro tool than extremely toxic analogs like aldicarb for routine laboratory work.

Analytical Methods for Environmental and Food Safety

Analytical chemists in regulatory, environmental, and food safety laboratories should procure methyl (isobutyl)carbamate as a high-purity reference standard for method development and validation. The defined GC retention index (RI=1190) [1] and the availability of a validated reverse-phase HPLC method [2] are critical for its unambiguous identification and quantification in complex matrices. This compound can serve as a model analyte for developing multi-residue methods for N-methyl carbamate pesticides in water or agricultural products, ensuring compliance with regulatory limits and safeguarding public health.

Pharmaceutical and Agrochemical Synthesis

This compound is an ideal building block for medicinal and process chemists engaged in the design and synthesis of new drug or pesticide candidates. The established, phosgene-free synthetic route using Sc(OTf)3 and dimethylcarbonate provides a safe and scalable entry point for incorporating the N-methyl, O-isobutyl carbamate moiety into more complex molecular architectures. Its unique physicochemical signature (logP ~1.2) can be leveraged to fine-tune the lipophilicity and ADME properties of a lead series, offering a defined alternative to using other, more polar or lipophilic carbamate fragments.

Application
Selection Property
Validation Focus
AChE target-engagement studies
Carbamate SAR context (N‑ and O‑substitution effects)
Enzyme inhibition kinetics and binding‑affinity assays
Analytical method development
Retention‑behavior and chromatographic identity
GC/HPLC reference standard qualification and matrix‑method validation
Lead molecule synthesis
Carbamate building block with mild, phosgene‑free synthetic access
Process scalability and incorporation into complex scaffolds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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